Diphenylacetylene

Overview

Description

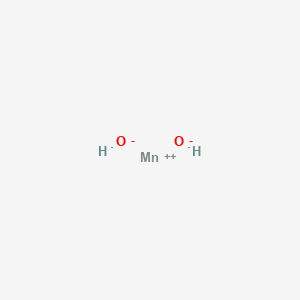

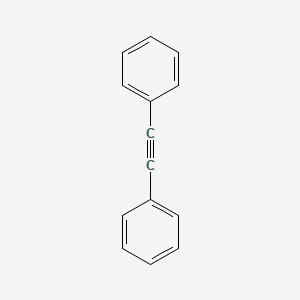

Diphenylacetylene is a chemical compound with the formula C6H5C≡CC6H5. The molecule consists of two phenyl groups attached to a C2 unit. It is a colorless solid and is used as a building block in organic synthesis and as a ligand in organometallic chemistry .

Synthesis Analysis

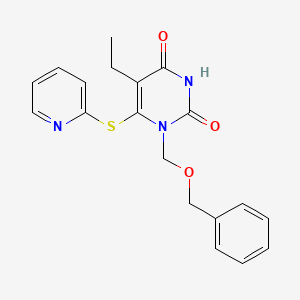

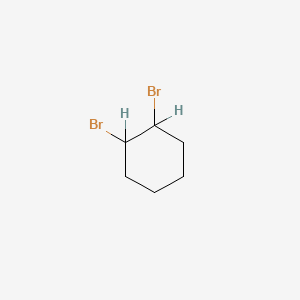

Diphenylacetylene can be synthesized through several methods. One method involves the condensation of benzil with hydrazine to give the bis(hydrazone), which is then oxidized with mercury (II) oxide . Another method involves brominating stilbene to produce dibromodiphenylethane, which is then subjected to dehydrohalogenation . A third method involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling .Molecular Structure Analysis

Diphenylacetylene is a planar molecule. The central C≡C distance is 119.8 picometers .Chemical Reactions Analysis

Diphenylacetylene can undergo various reactions. For instance, it can react with tetraphenylcyclopentadienone to form hexaphenylbenzene in a Diels–Alder reaction . It can also participate in the cyclotrimerisation of diphenylacetylene to hexaphenylbenzene .Physical And Chemical Properties Analysis

Diphenylacetylene has a molar mass of 178.234 g·mol−1. It is a colorless solid with a density of 1.136 g cm−3. It has a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg. It is insoluble in water .Scientific Research Applications

Organic Synthesis

Diphenylacetylene is often used as a building block in organic and organometallic chemistry . It’s an important π-conjugated molecule and is utilized as a key component in various organic syntheses .

Suzuki Coupling Reaction

Diphenylacetylene can be synthesized from tetrachloroethylene using the Suzuki coupling reaction followed by treatment with n-butyllithium . This synthetic approach provides a new route for the production of diphenylacetylene .

Diels-Alder Reaction

Diphenylacetylene acts as a dienophile and undergoes a Diels-Alder reaction with tetraphenylcyclopentadienone to prepare hexaphenylbenzene . This reaction is a key step in the synthesis of complex organic compounds .

Preparation of Polymers

Polymers derived from diphenylacetylene are prominent materials and some of them are utilized as a gas separation composite membrane . These polymers exhibit unique properties that make them suitable for specific applications .

Chiral Stationary Phases for HPLC

Optically active poly(diphenylacetylene) derivatives have been synthesized and evaluated for their chiral recognition abilities as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) . These CSPs have shown good chiral recognition abilities toward a large number of racemates .

Energy Transfer Studies

The energy transfer from the pyrene monomer and excimer to the poly(diphenylacetylene) backbone has been studied . The linkage between the poly(diphenylacetylene) backbone and the pyrene moiety plays a significant role in the determination of the emission .

Mechanism of Action

Target of Action:

Diphenylacetylene (C6H5C≡CC6H5) consists of two phenyl groups attached to a C2 unit. As a ligand in organometallic chemistry, it serves as a building block in organic synthesis . .

Mode of Action:

Diphenylacetylene is primarily used in chemical reactions rather than biological processes. One common method for its synthesis involves bromination of stilbene followed by dehydrohalogenation to yield diphenylacetylene . The central C≡C distance in the molecule is approximately 119.8 picometers .

Biochemical Pathways:

Since diphenylacetylene lacks specific biological targets, it doesn’t directly affect biochemical pathways. Its primary role lies in synthetic chemistry, where it participates in reactions such as the Sonogashira coupling and alkyne trimerization .

Pharmacokinetics:

It is a colorless solid with a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg . It is insoluble in water .

Result of Action:

As a reactant, diphenylacetylene participates in various chemical transformations. For example, it reacts with tetraphenylcyclopentadienone in a Diels–Alder reaction to form hexaphenylbenzene . Dicobalt octacarbonyl catalyzes its alkyne trimerization to produce hexaphenylbenzene .

Action Environment:

Environmental factors do not significantly influence diphenylacetylene’s action, efficacy, or stability. Its primary relevance lies in laboratory settings, where chemists use it as a versatile building block for creating more complex molecules.

Remember, diphenylacetylene’s impact extends beyond biology—it’s a key player in the intricate dance of chemical reactions! 🧪🔬 🌟

properties

IUPAC Name |

2-phenylethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXLCKWQFKACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-14-4 | |

| Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060109 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |

| Record name | Tolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diphenylacetylene | |

CAS RN |

501-65-5 | |

| Record name | Diphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLACETYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y70JA8HB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

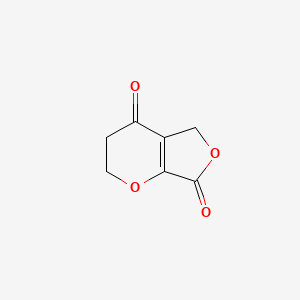

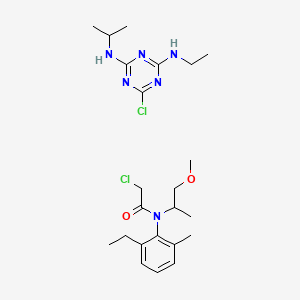

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

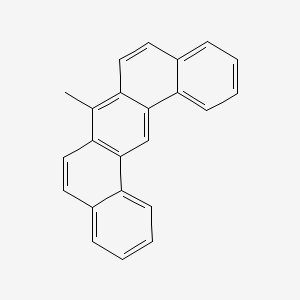

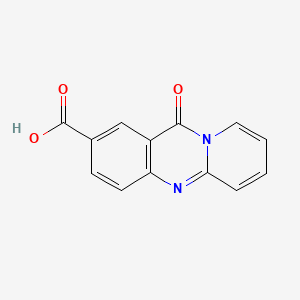

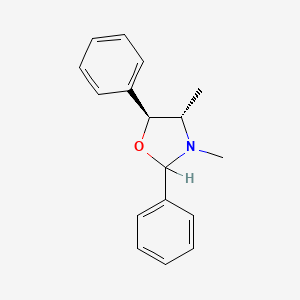

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diphenylacetylene?

A1: Diphenylacetylene (also known as tolane) has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.

Q2: What are the key spectroscopic features of diphenylacetylene?

A2: Diphenylacetylene displays characteristic spectroscopic signatures. In mass spectrometry, it shows significant fragmentation patterns, including the loss of two hydrogen radicals and expulsion of C2H2 from the molecular ion [, ]. Extensive H/D scrambling is observed in its deuterated analogues under electron impact mass spectrometry [, ]. In NMR spectroscopy, the chemical shift tensors of 13C-labeled carbons are sensitive to coordination with metals such as platinum [].

Q3: How does the incorporation of diphenylacetylene moieties affect the properties of poly(aryl ether)s?

A3: Incorporating diphenylacetylene units into poly(aryl ether)s leads to cross-linking upon heating, increasing the glass transition temperature (Tg) and influencing solubility []. The degree of cross-linking and the resulting properties depend on the concentration of diphenylacetylene groups in the polymer backbone.

Q4: Can you explain the role of diphenylacetylene in a catalytic reaction involving ruthenium complexes?

A4: Diphenylacetylene acts as a substrate in various reactions involving ruthenium complexes. For instance, heating it with [Ru(CO)2(PPh3)3] results in C-H activation, hydroruthenation of the triple bond, and cyclization, forming a 2-phenylindenone complex []. Alternatively, heating it with [Ru(CO)3(PPh3)2] leads to a tetraphenylcyclopentadienone complex via a [2+2+1] cyclization with CO and diphenylacetylene [].

Q5: How does diphenylacetylene participate in reactions with zirconocene complexes?

A5: Diphenylacetylene undergoes cycloreversion/cycloaddition reactions with diazametallacycle zirconocene complexes. These reactions involve a reversible formal [2 + 2] retrocycloaddition of the diazametallacycle, generating a transient imidozirconocene species and a carbodiimide. The imidozirconocene can then react with diphenylacetylene in a [2 + 2] cycloaddition to form an azametallacyclobutene complex [].

Q6: How is computational chemistry used to study diphenylacetylene?

A6: DFT calculations are used to predict and understand various aspects of diphenylacetylene chemistry, including the 13C NMR chemical shifts of the alkynyl carbons in diphenylacetylene and its platinum complex []. These calculations accurately reproduce experimental values and provide insight into the changes in electronic structure upon coordination to the metal center.

Q7: How does the substitution pattern of organoboron-based biphenyls, diphenylacetylenes, and stilbenes affect their intramolecular charge-transfer emissions?

A8: Changing the substitution pattern from p,p' to o,p' by introducing a boryl group at the ortho position instead of the para position in these molecules generally leads to a redshift in both absorption and emission spectra. Further modification to an o,o'-substitution pattern results in a blueshift in absorption due to less efficient conjugation. Interestingly, the emission behavior varies significantly depending on the parent π-conjugated framework [].

Q8: What analytical techniques are commonly used to characterize diphenylacetylene and its derivatives?

A8: Various analytical techniques are employed to characterize diphenylacetylene and its derivatives. These include:

- Mass spectrometry: Used to study fragmentation patterns and isotopic distributions, providing insights into molecular structure and rearrangement processes [, , ].

- NMR spectroscopy: Provides information about the electronic environment and bonding of carbon atoms, especially useful for analyzing alkynyl carbons and their interactions with metals [].

- UV-vis spectroscopy: Used to monitor reaction kinetics and identify transient intermediates in photochemical and catalytic reactions [].

- X-ray crystallography: Provides detailed structural information, including bond lengths, bond angles, and molecular conformation, essential for understanding reactivity and properties [, ].

Q9: Is there any information about the environmental impact of diphenylacetylene and its degradation?

A9: While the provided abstracts do not offer specific data on the environmental impact or degradation pathways of diphenylacetylene, it's crucial to consider these aspects, especially when exploring its use in materials or large-scale applications. Evaluating its potential ecotoxicological effects and developing responsible waste management strategies are essential for ensuring environmental sustainability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)